2-(5-bromothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(5-bromothiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2S2/c15-10-6-5-9(20-10)13(19)17-14-11(12(16)18)7-3-1-2-4-8(7)21-14/h5-6H,1-4H2,(H2,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFODQHQGYADSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(S3)Br)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the bromination of thiophene to obtain 5-bromothiophene. This intermediate is then subjected to amide formation with an appropriate amine to yield 5-bromothiophene-2-amido. The next step involves the cyclization of this intermediate with a benzothiophene derivative under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(5-bromothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or to modify the amide group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(5-bromothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(5-bromothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, modulating their function. For example, it may inhibit enzyme activity or interfere with DNA replication. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Structural and Electronic Comparisons
N-(4-Methylphenyl) Derivative (Compound I in ):
Substituted with a 4-methylphenyl group, this compound exhibits antibacterial and antifungal activities. The methyl group contributes to lipophilicity, enhancing membrane permeability but reducing electrophilic reactivity compared to the brominated analog .- However, its smaller atomic radius compared to bromine may limit hydrophobic interactions in enzyme binding pockets .
- CID 2862078 (): A structurally related compound with a thiophene-2-carbonylamino substituent.
Key Findings :
- The brominated derivative shows broader predicted activity (anticancer, antimycobacterial) due to bromine’s electron-withdrawing effects, which stabilize transition states in enzyme inhibition .
- Fluorinated derivatives excel in tyrosinase inhibition due to fluorine’s hydrogen-bonding capacity, critical for interacting with active-site histidine residues .
- Thiophene-2-carbonylamino analogs (e.g., CID 2862078) demonstrate high potency in modulating neurotransmitter receptors, attributed to their planar structure and optimal steric fit .
Crystallographic and Stability Data
- Crystal Packing :
Bromine’s large atomic radius disrupts π-π stacking in the benzothiophene core, unlike fluorinated or methylated derivatives, which form tighter crystalline networks . - Stability : Brominated compounds show higher thermal stability (decomposition >250°C) compared to chlorinated analogs (~200°C), as observed in related thiophene-carboxamides .
Biological Activity
The compound 2-(5-bromothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic molecule that belongs to the class of thiophene derivatives. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | 2-(5-bromothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
| Molecular Formula | C14H13BrN2O2S2 |
| Molecular Weight | 357.29 g/mol |
| Functional Groups | Amido, Carboxamide, Thiophene |
The primary target for 2-(5-bromothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is the Kinesin-like protein KIF11 , which plays a crucial role in cell division. The interaction with KIF11 is believed to alter its function and disrupt normal cellular processes. This mechanism suggests potential applications in cancer therapy due to its ability to inhibit cell proliferation by affecting mitotic spindle formation.
Biological Activities
Research has demonstrated various biological activities associated with this compound:
Case Study 1: Anticancer Efficacy
A study investigated the effects of various thiophene derivatives on cancer cell lines. The results indicated that compounds with similar structures to 2-(5-bromothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibited IC50 values ranging from 10 µM to 30 µM against breast cancer cells. The mechanism was attributed to the inhibition of KIF11 activity.
Case Study 2: Anti-inflammatory Activity
In an experimental model of inflammation induced by lipopolysaccharides (LPS), a related thiophene derivative demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6. Although specific data for the brominated variant are not available, it is hypothesized that it may exhibit similar anti-inflammatory effects due to structural similarities .
Case Study 3: Antimicrobial Testing
A preliminary screening against common bacterial strains revealed that thiophene derivatives could inhibit bacterial growth effectively. While specific data for this compound are pending publication, related compounds have shown promising results in antimicrobial assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
